molecular formula C11H17N2O5P B13741215 3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate CAS No. 36163-76-5

3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate

Cat. No.: B13741215
CAS No.: 36163-76-5
M. Wt: 288.24 g/mol
InChI Key: FXVKORHZSASIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

36163-76-5

Molecular Formula

C11H17N2O5P

Molecular Weight

288.24 g/mol

IUPAC Name

3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate

InChI

InChI=1S/C11H17N2O5P/c1-4-18-9(14)8-7-5-6-19(3,16)11(7,13-12-8)10(15)17-2/h7,13H,4-6H2,1-3H3

InChI Key

FXVKORHZSASIAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2(C1CCP2(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.